1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the target compound by boiling in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
- Indole derivatives
- Coumarin heterocycles
Uniqueness
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H23FN2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23FN2O3/c1-14-4-6-15(7-5-14)19-18(20(26)16-8-10-17(23)11-9-16)21(27)22(28)25(19)13-12-24(2)3/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
InChI Key |
SCDCTRBLUHEVHK-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
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